4-(1,3-Dioxolan-2-yl)phenylboronic acid
Overview
Description
4-(1,3-Dioxolan-2-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H11BO4 and a molecular weight of 193.99 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 1,3-dioxolane group and a boronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Dioxolan-2-yl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is utilized in tandem processes and computational studies to explore chemical reactions. For instance, 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents undergo cascade processes initiated by thermally activated hydrogen shifts, leading to benz [f]indenes.
Pharmacokinetics
It is known that the compound is a white crystalline solid with a melting point of 101-103°c and a boiling point of 250-252°c . It is soluble in methanol, ethanol, and acetone, and is insoluble in water.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The reaction conditions for the SM cross-coupling reaction are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)phenylboronic acid typically involves the reaction of phenylboronic acid with 1,3-dioxolane under specific conditions. One common method involves heating the reaction components to reflux in toluene, followed by evaporation of the solvent . The resulting material is then subjected to further functionalization, such as benzoylation, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of boronic acid synthesis, including the use of protective groups and phase-switching protocols, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve the use of solvents such as toluene, pyridine, and tetrahydrofuran, as well as catalysts like palladium for cross-coupling reactions .
Major Products Formed
Major products formed from reactions involving this compound include boronic esters, substituted phenyl derivatives, and various functionalized organic compounds .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)phenylboronic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-Dioxolan-2-yl)phenylboronic acid include:
Phenylboronic acid: A simpler boronic acid derivative without the 1,3-dioxolane group.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative with a trifluoromethyl group instead of the 1,3-dioxolane group.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: A related compound with a pinacol ester protecting group.
Uniqueness
The uniqueness of this compound lies in its combination of the 1,3-dioxolane group and the boronic acid moiety, which provides specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective protection and functionalization of diols and other nucleophiles .
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXMNBDFQFTNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2OCCO2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260277 | |
Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401222-65-8 | |
Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401222-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.